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molecular formula C12H19N5O2 B8638085 6-(4-Dimethylamino-piperidin-1-yl)-3-nitro-pyridin-2-yl-amine

6-(4-Dimethylamino-piperidin-1-yl)-3-nitro-pyridin-2-yl-amine

Cat. No. B8638085
M. Wt: 265.31 g/mol
InChI Key: GIDGXOYOQBEQLB-UHFFFAOYSA-N
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Patent
US08598217B2

Procedure details

A solution of 6-chloro-3-nitro-pyridine-2-yl-amine (7 g, 40.6 mmol), dimethylpiperidine-4-yl-amine (5.7 g, 44.5 mmol), K2CO3 (6.39 g, 60.9 mmol) and DMF/water (4:1, 100 mL) was heated at 100° C. for 10 minutes in microwave reactor. After cooling, water was added and the resulting precipitate was collected by filtration and dried to give 6-(4-dimethylamino-piperidin-1-yl)-3-nitro-pyridin-2-yl-amine (9.48 g, 88%) as a yellow solid. 1H NMR (400 MHz, CD2Cl2) δ: 1.48 (m, 2H), 1.72 (m, 2H), 2.28 (s, 6H), 2.42 (m, 1H), 3.01 (m, 2H), 4.50 (m, 2H), 6.16 (d, J=9.54 Hz, 1H), 8.14 (d, J=9.54 Hz, 1H). HRMS: m/z 266.1628 [M+H]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[CH3:12][N:13]([CH3:20])[CH:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C([O-])([O-])=O.[K+].[K+].CN(C=O)C.O>O>[CH3:12][N:13]([CH3:20])[CH:14]1[CH2:19][CH2:18][N:17]([C:2]2[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=2)[CH2:16][CH2:15]1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
Name
Quantity
5.7 g
Type
reactant
Smiles
CN(C1CCNCC1)C
Name
Quantity
6.39 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN(C1CCN(CC1)C1=CC=C(C(=N1)N)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 9.48 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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